tert-butyl[(4-methylphenyl)methyl]amine
Description
tert-butyl[(4-methylphenyl)methyl]amine is an organic compound belonging to the class of amines It is characterized by the presence of a nitrogen atom bonded to a 2-methylpropan-2-amine group and a 4-methylphenylmethyl group
Properties
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10-5-7-11(8-6-10)9-13-12(2,3)4/h5-8,13H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOKYMQGPPWSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(4-methylphenyl)methyl]amine can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with 2-methylpropan-2-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl[(4-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Halogens, electrophiles, organic solvents like dichloromethane.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives.
Scientific Research Applications
tert-butyl[(4-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl[(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
tert-butyl[(4-methylphenyl)methyl]amine is unique due to its specific structure, which combines a 2-methylpropan-2-amine group with a 4-methylphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
tert-Butyl[(4-methylphenyl)methyl]amine is a compound that has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H17N
- Molecular Weight : 177.27 g/mol
- Structure : The compound features a tert-butyl group attached to a phenyl ring that contains a methyl substituent, contributing to its unique chemical behavior.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which may provide insights into therapeutic targets for various diseases. For instance, it has shown promise as an inhibitor of N-myristoyltransferase (NMT), an enzyme implicated in the pathogenesis of leishmaniasis .
- Protein Labeling : It can be utilized in biochemical studies for labeling proteins, which aids in understanding protein structure and function.
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Potential : There is ongoing research exploring its anticancer properties, particularly in targeting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
1. Enzyme Inhibition Studies
A study investigated the structure-activity relationship (SAR) of various derivatives related to this compound. It was found that modifications at certain positions significantly enhanced inhibitory potency against Leishmania NMT, indicating the potential for developing more effective inhibitors based on this scaffold .
2. Anticancer Activity
In vitro assays demonstrated that this compound derivatives exhibited significant cytotoxic effects on human cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .
3. Antimicrobial Efficacy
Research has indicated that the compound possesses broad-spectrum antimicrobial activity. It was effective against both Gram-positive and Gram-negative bacteria in laboratory settings, suggesting its utility in developing new antimicrobial therapies.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Activity Type | Potency (IC50) | Notes |
|---|---|---|---|
| Tert-butyl[(4-chlorophenyl)methyl]amine | Enzyme Inhibition | 50 nM | Similar mechanism as this compound |
| Tert-butyl[(4-fluorophenyl)methyl]amine | Antimicrobial Activity | 30 µg/mL | Enhanced lipophilicity improves activity |
| Tert-butyl[(4-bromophenyl)methyl]amine | Anticancer Potential | 25 µM | Less potent than the methyl derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
